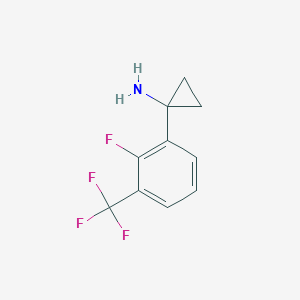

1-(2-Fluoro-3-(trifluoromethyl)phenyl)cyclopropan-1-amine

Description

Properties

Molecular Formula |

C10H9F4N |

|---|---|

Molecular Weight |

219.18 g/mol |

IUPAC Name |

1-[2-fluoro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine |

InChI |

InChI=1S/C10H9F4N/c11-8-6(9(15)4-5-9)2-1-3-7(8)10(12,13)14/h1-3H,4-5,15H2 |

InChI Key |

ANKJGVIZMXDOHB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=C(C(=CC=C2)C(F)(F)F)F)N |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation of Aromatic Aldehydes or Styrenes

One common approach involves the transformation of 2-fluoro-3-(trifluoromethyl)benzaldehyde or related styrene derivatives into cyclopropane carboxylates via diazo or ylide chemistry.

Malonic acid condensation and subsequent cyclopropanation : For example, aromatic aldehydes can be reacted with malonic acid in the presence of pyridine and piperidine to afford cinnamic acid derivatives, which are converted to acyl chlorides and then to cyclopropane esters using sulfur ylides or diazo compounds under mild conditions.

Transition metal-catalyzed cyclopropanation : The reaction of 3,4-difluorostyrene analogs with ruthenium catalysts and ethyl diazoacetate yields ethyl cyclopropanecarboxylates with high stereoselectivity.

Sulfonium ylide method : Mild, diazo-free synthesis of trifluoromethyl-cyclopropanes has been reported using sulfonium ylides reacting with trifluoromethylalkenes, providing yields up to 97% and allowing access to trifluoromethyl-substituted cyclopropanes.

Halogenated Cyclopropane Intermediates and Resolution

- Racemic mixtures of 2,2-dihalo-3-(4-fluoro-3-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acids can be resolved via formation of diastereomeric salts with chiral amines such as (L)-leucinamide or (R)-2-amino-3-phenylpropanamide. This process allows isolation of enantiomerically enriched cyclopropane carboxylic acids.

Conversion to the Amino Derivative

Azide Intermediate Route

- Cyclopropanecarbonyl chlorides derived from the cyclopropanecarboxylic acids are converted to azides by reaction with sodium azide in the presence of phase transfer catalysts like tert-butylammonium bromide.

- The azide intermediate is then reduced or rearranged to yield the cyclopropan-1-amine derivative.

Direct Amination

- In some protocols, the cyclopropane carboxylic acid or ester is converted directly to the amide or amine via reaction with hydroxylamine or amines under controlled conditions, followed by reduction or rearrangement steps.

Representative Synthetic Route Summary

Research Findings and Considerations

The stereochemical control during cyclopropanation is critical for obtaining the desired enantiomer of the amine, as the biological activity may depend on chirality. Use of chiral auxiliaries or chiral catalysts is common to achieve high enantioselectivity.

The use of sulfonium ylides offers a mild and diazo-free alternative to traditional diazo compounds, reducing safety concerns and improving yields for trifluoromethyl cyclopropanes.

Resolution of racemic mixtures by diastereomeric salt formation with chiral amines is a practical method to enrich enantiomers without requiring asymmetric synthesis in early steps.

The azide intermediate route is widely applied due to the versatility of azides in synthetic transformations and the relatively straightforward conversion to amines.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Malonic acid condensation + cyclopropanation | 2-Fluoro-3-(trifluoromethyl)benzaldehyde | Malonic acid, thionyl chloride, sulfonium ylides | High stereocontrol, well-established | Multiple steps, use of hazardous reagents (thionyl chloride) |

| Transition metal-catalyzed cyclopropanation | 3,4-Difluorostyrene analogs | Ruthenium catalyst, ethyl diazoacetate | High stereoselectivity | Requires expensive catalysts, diazo compounds |

| Sulfonium ylide cyclopropanation | Trifluoromethylalkenes | Sulfonium ylides | Mild conditions, diazo-free, high yields | Limited substrate scope |

| Diastereomeric salt resolution | Racemic cyclopropane acids | Chiral amines (e.g., leucinamide) | Practical enantiomer separation | Moderate yields, multiple recrystallizations |

| Azide intermediate amination | Cyclopropanecarbonyl chlorides | Sodium azide, reducing agents | Versatile, efficient amine formation | Use of azides requires safety precautions |

Chemical Reactions Analysis

1-(2-Fluoro-3-(trifluoromethyl)phenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction yield.

Scientific Research Applications

1-(2-Fluoro-3-(trifluoromethyl)phenyl)cyclopropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3-(trifluoromethyl)phenyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluoro and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, modulating their activity . This compound can act as an inhibitor or activator of various biochemical pathways, depending on its specific interactions with target molecules .

Comparison with Similar Compounds

Structural Analogs with Cyclopropane Moieties

The following table compares 1-(2-Fluoro-3-(trifluoromethyl)phenyl)cyclopropan-1-amine with structurally related cyclopropylamine derivatives:

Key Observations :

- Substituent Position : The meta-CF₃ and ortho-F combination in the target compound distinguishes it from analogs like 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine , where CF₃ is at the para position. This positional variance may alter electronic effects (e.g., electron-withdrawing strength) and steric interactions .

- Salt Forms : The hydrochloride salt of 1-(2-(trifluoromethyl)phenyl)cyclopropanamine enhances solubility compared to the free base form of the target compound .

Non-Cyclopropane Fluorinated Amines

Comparisons with non-cyclopropane analogs highlight the role of ring strain and substituent arrangement:

Key Observations :

- Ring Strain vs.

- Aromatic vs. Aliphatic Systems : The absence of an aromatic ring in 1-(trifluoromethyl)cyclopropan-1-amine simplifies the structure but removes π-π stacking capabilities critical for target engagement in drug design .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 1-(2-Fluoro-3-(trifluoromethyl)phenyl)cyclopropan-1-amine?

Answer:

The synthesis typically involves cyclopropanation of a pre-functionalized phenyl precursor. Key steps include:

- Cyclopropane ring formation : Use of diazo compounds (e.g., diazomethane) with transition metal catalysts (e.g., Rh(II)) to generate the strained cyclopropane ring .

- Functionalization of the phenyl ring : Fluorine and trifluoromethyl groups are introduced via nucleophilic aromatic substitution or directed ortho-metalation strategies. For example, a trifluoromethyl group can be added using Umemoto’s reagent or CF₃Cu intermediates .

- Amine protection/deprotection : Boc (tert-butoxycarbonyl) or other protecting groups may be used to stabilize the amine during synthesis .

Critical considerations : Reaction temperature, solvent polarity, and catalyst choice significantly impact yield. For instance, Rh(II)-catalyzed cyclopropanation often requires anhydrous conditions .

Advanced: How can stereochemical outcomes be controlled during cyclopropanation to avoid undesired enantiomers?

Answer:

- Chiral catalysts : Use of enantioselective catalysts like Ru(II)-pybox complexes or Rh(II) carboxylates with chiral ligands to favor specific stereoisomers .

- Kinetic resolution : Selective crystallization or enzymatic resolution to separate enantiomers post-synthesis .

- Analytical validation : Confirm enantiomeric purity via chiral HPLC (e.g., Chiralpak® columns) or X-ray crystallography (e.g., single-crystal analysis as in ).

Data contradiction example : Discrepancies in reported optical rotations may arise from residual solvents or impurities. Cross-validate with multiple techniques (e.g., NMR, CD spectroscopy) .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

- NMR :

- X-ray crystallography : Resolves 3D structure, bond angles (cyclopropane ~60°), and confirms regiochemistry .

- Mass spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragments (e.g., loss of NH₂ or CF₃ groups) .

Advanced: How can conflicting bioactivity data from different assays be reconciled?

Answer:

- Purity assessment : Quantify impurities (e.g., residual metal catalysts) via ICP-MS or LC-MS. Even 1% impurities can skew biological results .

- Assay conditions : Compare solvent (DMSO vs. aqueous buffer), pH, and temperature effects. For example, aggregation in DMSO may reduce apparent activity .

- Orthogonal assays : Validate using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional activity .

Example : A study reporting low enzyme inhibition might overlook compound instability in aqueous media. Stabilize with co-solvents (e.g., PEG-400) .

Basic: What stability challenges arise during storage, and how are they mitigated?

Answer:

- Moisture sensitivity : The amine group is prone to hydrolysis. Store under inert gas (N₂/Ar) with molecular sieves .

- Light sensitivity : Degradation via radical pathways (common in fluorinated aromatics). Use amber vials and avoid UV exposure .

- Temperature : Long-term storage at –20°C recommended; monitor via periodic HPLC .

Advanced: What computational tools predict the compound’s pharmacokinetic (PK) properties?

Answer:

- ADMET prediction : Software like Schrödinger’s QikProp or SwissADME estimates logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration .

- Molecular dynamics (MD) : Simulates membrane permeability (e.g., POPC lipid bilayers) and solubility .

- Docking studies : Identify binding poses in target proteins (e.g., kinases or GPCRs) using AutoDock Vina or Glide .

Validation : Compare computational logP with experimental shake-flask method results .

Basic: How is the compound’s purity quantified, and what thresholds are acceptable for in vitro studies?

Answer:

- HPLC/UV : ≥95% purity (λ = 254 nm) is standard. Use C18 columns with acetonitrile/water gradients .

- Elemental analysis : Confirm C, H, N, F content within ±0.4% of theoretical values .

- Acceptable thresholds :

Advanced: How can regioselectivity be achieved during trifluoromethylation of the phenyl ring?

Answer:

- Directed ortho-metalation : Use directing groups (e.g., –OMe, –CONHR) to position CF₃ at the meta or para site relative to fluorine .

- Electrophilic trifluoromethylation : Employ Togni’s reagent (hypervalent iodine) under radical conditions for controlled substitution .

- Suzuki-Miyaura coupling : Pre-functionalize with boronic esters for late-stage CF₃ introduction .

Case study : A competing pathway yielding 2-fluoro-4-CF₃ isomers can be suppressed by steric hindrance (e.g., bulky ligands on Cu catalysts) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (amine vapors irritate eyes/skin) .

- Ventilation : Use fume hoods to avoid inhalation; monitor airborne levels with OSHA-compliant sensors .

- Spill management : Neutralize with citric acid, absorb with vermiculite, and dispose as hazardous waste .

Advanced: What strategies resolve conflicting crystallography and NMR data on cyclopropane ring conformation?

Answer:

- Dynamic effects : NMR may average ring puckering, while X-ray captures static conformation. Perform variable-temperature NMR to assess ring flexibility .

- DFT calculations : Compare computed (e.g., Gaussian) and experimental structures to identify low-energy conformers .

- Paramagnetic NMR : Use lanthanide shift reagents to amplify chemical shift differences between conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.